REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[NH:7][c:8]1[s:9][cH:10][c:11]([C:13]([CH2:14][CH3:15])=[O:16])[n:12]1)([CH3:5])([CH3:6])[CH3:17].[Cl:25][CH2:26][Cl:27].[OH:18][C:19]([C:20]([F:21])([F:22])[F:23])=[O:24]>>[NH2:7][c:8]1[s:9][cH:10][c:11]([C:13]([CH2:14][CH3:15])=[O:16])[n:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(=O)c1csc(NC(=O)OC(C)(C)C)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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CCC(=O)c1csc(N)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |